7-Bromoisoquinoline

説明

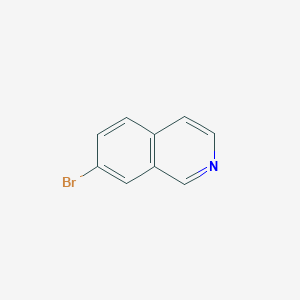

7-Bromoisoquinoline (CAS: 58794-09-5) is a brominated derivative of isoquinoline, a heterocyclic aromatic compound. Its structure features a bromine atom at the 7-position of the isoquinoline core, which significantly influences its electronic properties, reactivity, and biological interactions. This compound is a critical intermediate in pharmaceutical synthesis, particularly for alkaloid derivatives and receptor-targeting molecules .

Synthesis Challenges: Traditional methods like the Pomeranz–Fritsch reaction yield mixtures of 5- and this compound isomers, necessitating complex separation steps . Modern approaches, such as dehydrogenation of 7-bromo-1,2,3,4-tetrahydroisoquinoline using iridium pincer complexes, improve selectivity and scalability (66.7% yield) . Alternative routes involve nitration followed by Sandmeyer reaction, achieving 63% yield over two steps .

特性

IUPAC Name |

7-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABRXLINDSPGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482729 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-09-5 | |

| Record name | 7-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Mode of Action

As a biochemical reagent, it may interact with various biological targets, but the exact nature of these interactions and the resulting changes are yet to be determined.

Biochemical Pathways

It’s known that quinolines and isoquinolines, to which this compound belongs, are important components of antimicrobial drugs. They often act as ligands, being introduced into other parent nuclei, and have shown excellent performance in anti-inflammatory, antiviral, and anticancer activities. .

生物活性

7-Bromoisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 7-position of the isoquinoline ring. Its molecular formula is , with a molecular weight of approximately 224.05 g/mol. The unique structural features of this compound contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer progression or microbial resistance.

- Modulation of Signaling Pathways : The compound can affect signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis, which are crucial in cancer biology.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins such as Bcl-2 and Bax. A study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3, indicating the activation of the apoptotic pathway in human ovarian cancer cells (SKOV3) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKOV3 | 10 | Induction of apoptosis via caspase activation |

| HCT-15 | 15 | Cell cycle arrest and apoptosis induction |

| A549 | 12 | Modulation of p53 pathway leading to apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of isoquinoline derivatives, including this compound, researchers found that it exhibited higher potency against human cancer cell lines compared to standard chemotherapeutic agents. This suggests potential for development as an alternative treatment option .

- In Vivo Studies : An investigation using zebrafish models demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects, further supporting its therapeutic potential .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and mechanisms of action. Future research could focus on:

- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting trials to evaluate safety and effectiveness in humans.

- Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.

科学的研究の応用

Scientific Research Applications

The applications of 7-bromoisoquinoline span several scientific disciplines:

Medicinal Chemistry

This compound is a crucial intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for the creation of novel therapeutic agents. For example, it has been explored for its potential antimicrobial and anticancer properties, contributing to drug discovery efforts aimed at combating resistant strains of bacteria and various cancers .

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. It facilitates the creation of complex organic molecules, making it invaluable for chemists engaged in developing new compounds with diverse applications in materials science and drug discovery .

Fluorescent Probes

Researchers leverage this compound's properties to develop fluorescent probes for biological imaging. These probes enhance the ability to visualize cellular processes in real-time, proving essential in biological research .

Heterocyclic Chemistry

The compound is a subject of study within heterocyclic chemistry, contributing to the understanding of aromatic compounds and their reactivity. This knowledge is crucial for developing new materials and exploring their chemical behaviors .

Antimicrobial Research

Studies have shown that derivatives of this compound exhibit antimicrobial activity. This makes it a candidate for developing new antibacterial agents against resistant bacterial strains, which is an ongoing concern in public health .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential pathways for developing new antibiotics .

| Compound | Activity Against E. coli | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Derivative A | Yes | Yes |

| Derivative B | No | Yes |

| Derivative C | Yes | No |

Case Study 2: Drug Development

Research focused on optimizing the structure-activity relationship (SAR) of this compound derivatives for improved efficacy against neurological disorders. Modifications at various positions on the isoquinoline ring were systematically studied to enhance binding affinity to specific receptors involved in these diseases .

化学反応の分析

Key Advantages of This Method:

| Parameter | Traditional Methods | Novel Method |

|---|---|---|

| Yield | <20% | 25% |

| Reaction Temperature | 0–50°C | Room temperature |

| Acid Requirement | Strong acid (HCl/HBr) | No strong acid |

This method minimizes byproducts (e.g., 5-bromoisoquinoline) and enables industrial-scale production .

Palladium-Catalyzed Annulations

This compound participates in palladium-catalyzed annulations to form complex heterocycles. A study demonstrated its reaction with 2-alkynylbenzyl azides under PdBr₂/CuBr₂ catalysis :

Reaction Conditions and Yields:

| Substrate (R Group) | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| R = NO₂ (Electron-withdrawing) | 4-Bromo-3-nitroisoquinoline | PdBr₂ (5 mol%), CuBr₂ | 81 |

| R = OMe (Electron-donating) | 4-Bromo-3-methoxyisoquinoline | PdBr₂ (5 mol%), CuBr₂ | 62 |

Electron-withdrawing groups (e.g., NO₂) enhance reaction efficiency by stabilizing intermediates, while electron-donating groups (e.g., OMe) reduce yields .

Cross-Coupling Reactions

The bromine atom in this compound enables cross-coupling reactions for functionalization:

Stannylation:

-

Reaction with hexamethylditin in the presence of a palladium catalyst yields 7-trimethylstannylisoquinoline with 88% yield .

-

Application: Stannylated derivatives serve as intermediates in Suzuki-Miyaura couplings for drug discovery .

Nucleophilic Substitution:

-

In non-aqueous solvents, this compound reacts with silyl ketene acetals (e.g., dimethyl 2-butynedionate) to form thiolate derivatives. For example:

This reaction proceeds at room temperature with 55–59% yield .

Oxidation and Reduction

-

Oxidation : Treatment with manganese dioxide in biphenyl ether at 180–200°C converts 7-nitro-3,4-dihydroisoquinoline to 7-nitroisoquinoline, a precursor for further bromination .

-

Reduction : Hydrazine hydrate in ethanol reduces nitro groups to amines, enabling the synthesis of 7-aminoisoquinoline (a key intermediate) .

類似化合物との比較

Positional Isomers of Bromoisoquinoline

The position of bromination profoundly impacts physicochemical and biological properties. Key isomers include:

Key Observations :

- 5-Bromoisoquinoline is the most accessible isomer due to favorable reaction pathways .

- This compound synthesis is more challenging but essential for specific applications (e.g., natural product synthesis) .

- Isomer mixtures (e.g., 5- and 7-bromo) are common in classical bromination, complicating purification .

Core Structure Modifications: Isoquinoline vs. Quinazoline

Replacing the isoquinoline core with quinazoline significantly alters biological activity:

Mechanistic Insights :

Commercial and Industrial Considerations

- Availability: this compound is marketed as a hydrochloride salt (CAS: 223671-91-8) but remains expensive (~$80/10 mg historically) due to synthesis complexity .

- Suppliers: Limited vendors (e.g., ECHEMI, CymitQuimica) offer it in milligram-to-kilogram quantities .

- Derivatives: Carboxylic acid derivatives (e.g., this compound-4-carboxylic acid, CAS: 31009-04-8) expand utility in drug discovery .

Q & A

Q. What are the primary synthetic challenges associated with 7-bromoisoquinoline, and how have recent methodologies addressed these limitations?

Traditional synthesis via the Pomeranz–Fritsch reaction produces 5-bromoisoquinoline as a difficult-to-separate byproduct, complicating isolation of the desired 7-bromo isomer . A scalable alternative involves nitration of tetrahydroisoquinoline at the C7 position, followed by nitro group reduction and Sandmeyer bromination, achieving 63% yield over two steps with minimal byproducts . This method improves regioselectivity and scalability compared to classical approaches.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and distinguishing it from positional isomers?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Differentiation of isomers via distinct aromatic proton splitting patterns (e.g., C7 substitution vs. C5/C6 in related bromoisoquinolines) .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 208.05 (F.W.) confirm bromine incorporation .

- X-ray Crystallography: Resolves regiochemical ambiguities in solid-state structures . Purity validation requires high-performance liquid chromatography (HPLC) with retention time comparisons to synthetic standards .

Q. What are the common applications of this compound in organic synthesis?

this compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize functionalized isoquinoline derivatives. Its bromine atom acts as a leaving group, enabling C–C bond formation for drug discovery and materials science .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize 5-bromoisoquinoline formation during synthesis?

Strategies include:

- Regioselective Nitration: Using HNO₃ in H₂SO₄ at controlled temperatures to favor C7 nitration over competing positions .

- Catalytic Enhancements: Testing Lewis acids (e.g., FeCl₃) to direct electrophilic substitution.

- Kinetic Monitoring: In-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How should contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved when characterizing this compound derivatives?

- 2D NMR Techniques: HSQC and HMBC correlations map coupling between protons and carbons, resolving ambiguities in crowded aromatic regions .

- Isotopic Labeling: Synthesizing deuterated analogs to simplify splitting patterns.

- Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and compare them to experimental data .

Q. What experimental design principles are essential for studying the reactivity of this compound in catalytic systems?

- Control Experiments: Compare reactivity with non-brominated isoquinoline to isolate bromine’s electronic effects.

- Substrate Scope Analysis: Test diverse coupling partners (e.g., aryl boronic acids, alkynes) to evaluate functional group tolerance .

- Mechanistic Probes: Use radical traps (e.g., TEMPO) or isotopic labeling (¹³C/²H) to distinguish radical vs. ionic pathways .

Q. How can researchers reconcile discrepancies in reported yields or regioselectivity across different synthetic protocols?

- Systematic Reproducibility Studies: Vary solvents, catalysts, and temperatures while documenting deviations .

- Byproduct Analysis: Isolate and characterize side products via MS/NMR to identify competing reaction pathways.

- Meta-Analysis: Compare literature data using statistical tools (e.g., ANOVA) to identify trends in optimal conditions .

Methodological and Reporting Guidelines

Q. What are the best practices for reporting synthetic procedures and characterization data in publications?

- Detailed Experimental Protocols: Include exact reagent ratios, reaction times, and purification steps (e.g., column chromatography gradients) .

- Data Transparency: Provide raw NMR/MS files as supplementary material for peer validation .

- Error Analysis: Report yield variations across multiple trials and discuss potential sources (e.g., moisture sensitivity) .

Q. How should researchers design studies to explore structure-activity relationships (SAR) of this compound derivatives?

- Scaffold Diversification: Synthesize analogs with substituents at varying positions to assess electronic/steric effects.

- Biological Assays: Use dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets .

- Computational Docking: Predict binding modes with target proteins (e.g., kinases) to guide synthetic priorities .

Contradiction and Reproducibility Analysis

Q. What steps should be taken if independent studies report conflicting catalytic efficiencies for this compound in cross-coupling reactions?

- Cross-Validation: Replicate experiments using identical catalysts (e.g., Pd(PPh₃)₄) and substrates .

- Operando Spectroscopy: Monitor reaction progress in real-time to identify transient intermediates or deactivation pathways .

- Collaborative Peer Review: Share raw data and methodologies through open-access platforms to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。